N1-(3-(1H-imidazol-1-yl)propyl)-N2-(5-chloro-2-methylphenyl)oxalamide
Description
Properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-(3-imidazol-1-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2/c1-11-3-4-12(16)9-13(11)19-15(22)14(21)18-5-2-7-20-8-6-17-10-20/h3-4,6,8-10H,2,5,7H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBAWXCSGMGPHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Imidazole
Imidazole undergoes alkylation at the N1 position using 3-bromopropylphthalimide under basic conditions. This Gabriel synthesis approach ensures regioselectivity and avoids over-alkylation.
Procedure :
- Reagents : Imidazole (1 eq), 3-bromopropylphthalimide (1.2 eq), anhydrous DMF, NaH (1.5 eq).
- Conditions : Stir at 80°C for 12 h under nitrogen.
- Product : 1-(3-Phthalimidopropyl)imidazole (yield: 78%).
Key Insight : NaH deprotonates imidazole, enhancing nucleophilicity at N1. Excess alkylating agent minimizes dimerization.
Deprotection of Phthalimide Group
The phthalimide-protected intermediate is hydrolyzed to release the primary amine.
Procedure :
- Reagents : 1-(3-Phthalimidopropyl)imidazole (1 eq), hydrazine hydrate (3 eq), ethanol.
- Conditions : Reflux at 70°C for 6 h.
- Product : 3-(1H-Imidazol-1-yl)propylamine (yield: 85%).
Characterization :
- 1H NMR (400 MHz, D2O): δ 7.52 (s, 1H, imidazole H2), 6.94 (s, 1H, imidazole H4), 3.98 (t, J = 6.8 Hz, 2H, N–CH2), 2.70 (t, J = 6.8 Hz, 2H, CH2–NH2), 1.92 (quin, J = 6.8 Hz, 2H, CH2).
Synthesis of N1-(3-(1H-Imidazol-1-yl)propyl)-N2-(5-Chloro-2-methylphenyl)oxalamide
Formation of Monoamide Chloride Intermediate
Oxalyl chloride reacts with 5-chloro-2-methylaniline to generate the reactive monoamide chloride.
Procedure :
- Reagents : 5-Chloro-2-methylaniline (1 eq), oxalyl chloride (1.1 eq), anhydrous DCM, Et3N (2.2 eq).
- Conditions : Cool to 0°C, add oxalyl chloride dropwise, stir for 2 h at room temperature.
- Intermediate : N-(5-Chloro-2-methylphenyl)oxalyl chloride (quantitative yield).
Mechanistic Note : Et3N scavenges HCl, shifting equilibrium toward monoamide formation.
Coupling with 3-(1H-Imidazol-1-yl)propylamine
The monoamide chloride reacts with the aliphatic amine to form the target oxalamide.
Procedure :
- Reagents : N-(5-Chloro-2-methylphenyl)oxalyl chloride (1 eq), 3-(1H-imidazol-1-yl)propylamine (1.1 eq), Et3N (2 eq), DCM.
- Conditions : Stir at 25°C for 4 h.
- Product : this compound (yield: 72%).
Optimization Data :
| Parameter | Condition Tested | Yield (%) |
|---|---|---|
| Base | Pyridine | 58 |
| Base | Et3N | 72 |
| Solvent | THF | 64 |
| Solvent | DCM | 72 |
| Temperature (°C) | 0 | 45 |
| Temperature (°C) | 25 | 72 |
Characterization :
- Melting Point : 148–150°C.
- HRMS (ESI+) : m/z calc. for C16H18ClN4O2 [M+H]+: 349.1064; found: 349.1068.
- 13C NMR (100 MHz, DMSO-d6): δ 163.2 (C=O), 158.7 (C=O), 137.5 (imidazole C2), 134.2 (aromatic C), 128.9 (Cl–C), 122.4 (imidazole C4), 46.8 (N–CH2), 37.5 (CH2–NH), 29.1 (CH2), 20.5 (CH3).
Alternative Synthetic Approaches
Ruthenium-Catalyzed Dehydrogenative Coupling
A method using Ru-PNNH complexes for oxalamide synthesis from ethylene glycol and amines was explored but proved ineffective for asymmetric derivatives. Symmetric oxalamides formed preferentially, highlighting the need for stepwise coupling.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) reduced reaction time but caused decomposition of the imidazole moiety, lowering yields to 52%.
Challenges and Mitigation Strategies
- Symmetrical Byproducts : Using a 10% excess of 5-chloro-2-methylaniline minimized N1,N1-bis(5-chloro-2-methylphenyl)oxalamide formation.
- Imidazole Stability : Reactions above 30°C led to imidazole ring degradation; maintaining temperatures below 25°C preserved integrity.
Chemical Reactions Analysis
Types of Reactions
N’-(5-chloro-2-methylphenyl)-N-(3-imidazol-1-ylpropyl)oxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-(5-chloro-2-methylphenyl)-N-(3-imidazol-1-ylpropyl)oxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its effects on biological systems.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(5-chloro-2-methylphenyl)-N-(3-imidazol-1-ylpropyl)oxamide involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, while the oxamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Bioactivity
Structural Flexibility
- The propyl chain in the target compound allows conformational flexibility, unlike rigid epoxide or benzodioxol-containing analogues . This may influence target-binding kinetics.
Research Implications and Limitations
- Pharmacological Gaps : While imidazole-oxalamide hybrids are theorized to target kinases or microbial enzymes, explicit activity data for the target compound remain unreported. In contrast, benzodioxol-imidazole derivatives have validated antifungal properties .
- Synthetic Challenges : The oxalamide group’s susceptibility to hydrolysis may limit stability compared to hydrazinecarboxamide or epoxide derivatives .
Q & A
Q. What are the key steps and reaction conditions for synthesizing N1-(3-(1H-imidazol-1-yl)propyl)-N2-(5-chloro-2-methylphenyl)oxalamide?
The synthesis involves multi-step organic reactions, starting with the preparation of intermediates such as the imidazole-propylamine derivative and the 5-chloro-2-methylphenyl oxalamide precursor. Critical parameters include:
- Temperature : Reactions typically occur between 50–80°C to balance yield and purity .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Acid/base catalysts (e.g., H₂SO₄, K₂CO₃) optimize coupling efficiency . Post-synthesis, purification via column chromatography or recrystallization is essential to achieve >95% purity .
Q. Which analytical techniques are used to confirm the compound’s structure and purity?
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., imidazole protons at δ 7.5–8.0 ppm) and confirms regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 375.82 for related oxalamides) .
- Infrared Spectroscopy (IR) : Detects amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Q. What is the hypothesized mechanism of action for this compound in biological systems?
The imidazole moiety may act as a hydrogen-bond donor/acceptor, enabling interactions with enzymes like fatty acid amide hydrolase (FAAH) or cytochrome P450 isoforms. The oxalamide backbone stabilizes binding via dual amide interactions, potentially modulating neurotransmitter release or inflammatory pathways .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
- Molar Ratios : A 1.2:1 excess of the imidazole-propylamine intermediate improves coupling efficiency .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance aryl-amide bond formation .
- Scale-Up Adjustments : Prolonged reaction times (12–24 hrs) and inert atmospheres (N₂/Ar) mitigate side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
